molecular formula C21H26N4OS B2463724 N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide CAS No. 923902-87-8

N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide

カタログ番号 B2463724
CAS番号: 923902-87-8
分子量: 382.53
InChIキー: RNKKKLGEGFIDER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide, also known as BVT.2733, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action and biochemical effects have been investigated extensively.

作用機序

N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in regulating cellular signaling pathways. By inhibiting PDE4, N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide increases levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in many cellular processes. This leads to downstream effects such as inhibition of pro-inflammatory cytokine production and promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activity, N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have cardioprotective effects and can reduce cardiac damage in animal models of myocardial infarction.

実験室実験の利点と制限

One advantage of N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide is its selectivity for PDE4, which reduces the risk of off-target effects. Additionally, N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide is its relatively low potency compared to other PDE4 inhibitors, which may limit its effectiveness in certain applications.

将来の方向性

There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide. One area of interest is its potential use in combination therapy with other drugs, such as chemotherapy agents or immunotherapies, to enhance their effectiveness. Another area of interest is its potential use in treating autoimmune diseases, such as multiple sclerosis, where PDE4 inhibitors have shown promise in preclinical studies. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide and to optimize its pharmacological properties for clinical use.

合成法

The synthesis of N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide involves a multi-step process that starts with the reaction of 1-cyanocyclopentane with 2-bromo-1-cyclohexylbenzimidazole. The resulting product is then reacted with thioacetic acid to yield N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide. The synthesis has been optimized to achieve high yields and purity of the final product.

科学的研究の応用

N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Preclinical studies have shown that N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has anti-tumor activity and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models of arthritis. Additionally, N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

特性

IUPAC Name

N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4OS/c22-15-21(12-6-7-13-21)24-19(26)14-27-20-23-17-10-4-5-11-18(17)25(20)16-8-2-1-3-9-16/h4-5,10-11,16H,1-3,6-9,12-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKKKLGEGFIDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=C2SCC(=O)NC4(CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。